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Compound of Interest

Compound Name: 2-Dodecenal

Cat. No.: B3028422

This technical guide provides a comprehensive overview of the geometric isomers of 2-
dodecenal, with a focus on their chemical structures, physicochemical properties, synthesis,
and biological activity. This document is intended for researchers, scientists, and professionals
in the fields of chemistry and drug development.

Introduction to 2-Dodecenal Isomers

2-Dodecenal is an unsaturated fatty aldehyde with the chemical formula C12H220.[1][2] The
presence of a carbon-carbon double bond at the second position gives rise to geometric
isomerism, resulting in two stereoisomers: (E)-2-dodecenal and (2)-2-dodecenal. These
isomers, while having the same chemical formula and connectivity, differ in the spatial
arrangement of their atoms, which in turn leads to distinct physical, chemical, and biological
properties.

The (E)-isomer, also known as trans-2-dodecenal, is the more common and well-studied of the
two. It is a naturally occurring compound found in a variety of plants, including cilantro
(coriander), and contributes to their characteristic aroma.[3] It is utilized in the flavor and
fragrance industry for its waxy, mandarin orange-like scent. The (Z)-isomer, or cis-2-
dodecenal, is less common and its properties are not as extensively documented.

Chemical Structures

The fundamental difference between the (E) and (Z) isomers of 2-dodecenal lies in the
orientation of the substituents around the C2=C3 double bond. In the (E)-isomer, the higher
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priority groups (the decyl chain and the aldehyde group) are on opposite sides of the double

bond. In the (Z)-isomer, they are on the same side.

Figure 1: Chemical structures of (E)- and (Z)-2-dodecenal isomers.

Physicochemical Properties

The differing geometries of the (E) and (Z) isomers influence their physical and chemical

properties. The (E)-isomer is generally more stable and has been more thoroughly

characterized. The following table summarizes key physicochemical data for both isomers.

Property

(E)-2-Dodecenal

(Z)-2-Dodecenal

Molecular Formula

C12H220

C12H220

Molecular Weight 182.31 g/mol [2] 182.31 g/mol [4]
CAS Number 20407-84-5[2] 81149-96-4[4]
Colorless to pale yellow Colorless to pale yellow liquid
Appearance A ;
liquid[5] (estimated)
N ) 93 °C at 0.5 mmHg; 131-133 Predicted: ~226-230 °C at 760
Boiling Point
°C at 12 mmHg[2] mmHg[5]
) Predicted: No experimental
Density 0.849 g/mL at 25 °C

data found

Refractive Index (n20/D)

1.457

Predicted: No experimental

data found

Solubility

Soluble in alcohol; insoluble in

water[6]

Predicted: Sparingly soluble in

water

Vapor Pressure

0.01 mmHg at 25 °C
(estimated)[1]

Predicted: 0.067 mmHg at 25
°C (estimated)[5]

logP (o/w)

4.847 (estimated)[1]

4.8 (Computed by XLogP3)[4]

Kovats Retention Index

Standard non-polar: ~1442-
1449[6]; Standard polar:
~1830-1901[6]

Standard non-polar: ~1424-
1448[4]; Standard polar:
1846[4]
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Experimental Protocols

Stereoselective Synthesis of (E)-2-Dodecenal via Wittig
Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or
ketones. Stabilized ylides, such as those derived from a-haloesters or a-haloketones, generally
favor the formation of (E)-alkenes. The following is a plausible protocol for the synthesis of
(E)-2-dodecenal from decanal.

Materials:

Decanal

o (Formylmethylene)triphenylphosphorane (a stabilized Wittig reagent)

e Anhydrous toluene

e Round-bottom flask

e Magnetic stirrer and stir bar

o Reflux condenser

 Inert atmosphere (e.g., nitrogen or argon)

« Silica gel for column chromatography

Hexane and ethyl acetate for elution

Procedure:

e Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser
under an inert atmosphere.

e Dissolve decanal (1 equivalent) and (formylmethylene)triphenylphosphorane (1.1
equivalents) in anhydrous toluene.
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» Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

e Once the reaction is complete (typically after several hours), cool the mixture to room
temperature.

o Concentrate the reaction mixture under reduced pressure to remove the toluene.

e The crude product will contain (E)-2-dodecenal and triphenylphosphine oxide as a
byproduct.

 Purify the crude product by silica gel column chromatography, eluting with a gradient of
hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the
polarity with ethyl acetate).

o Collect the fractions containing the desired product and confirm its identity and purity by
spectroscopic methods (NMR, IR, MS).

Separation and Analysis of 2-Dodecenal Isomers by Gas
Chromatography (GC)

Gas chromatography is an effective technique for separating and analyzing volatile compounds
like the isomers of 2-dodecenal. The choice of the GC column's stationary phase is critical for
achieving good separation. A polar stationary phase is generally preferred for separating
geometric isomers of fatty aldehydes.

Instrumentation and Conditions:
e Gas Chromatograph: Equipped with a Flame lonization Detector (FID).

e Column: A polar capillary column, such as one with a cyanopropyl polysiloxane stationary
phase (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 um film thickness).

o Carrier Gas: Helium or hydrogen at a constant flow rate.

« Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column
overload.
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« Injector Temperature: 250 °C.

o Detector Temperature: 260 °C.

e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 5 minutes.
o Ramp: Increase to 240 °C at a rate of 3 °C/minute.
o Final hold: 240 °C for 15 minutes.

o Sample Preparation: Dilute the sample containing the 2-dodecenal isomers in a suitable
solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

Procedure:
e Inject a small volume (e.g., 1 yL) of the prepared sample into the GC.

e The isomers will separate based on their differential interaction with the stationary phase,
with the (2)-isomer typically eluting slightly before the (E)-isomer on a polar column.

» The FID will detect the eluting compounds, and the resulting chromatogram will show two
distinct peaks corresponding to the two isomers.

e The relative amounts of each isomer can be determined by integrating the area under each
peak.

Synthesis

Wittig Reagen
((Formylmethylene)riphenylphosphorane)

Wittig Re Crude Product
Decanal [———————» (Toluent (Isomer Mixture + Byproduct)

Purification & Analysis

-

Column Chromatography
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Figure 2: Experimental workflow for the synthesis and analysis of 2-dodecenal isomers.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of the 2-
dodecenal isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

. (E)-2-Dodecenal (Z)-2-Dodecenal . .
Functional Group ] Vibration Mode
(cm™?) (Predicted cm™?)
C=0 (carbonyl) ~1690-1705[7] ~1690-1705 Stretch
C=C (alkene) ~1640 ~1640 Stretch
=C-H (alkene) ~3010-3040 ~3010-3040 Stretch
C-H (aldehyde) ~2720 and ~2820[8] ~2720 and ~2820 Stretch
C-H (alkane) ~2850-2960 ~2850-2960 Stretch
C-H out-of-plane bend
~970 - Bend
(trans)
C-H out-of-plane bend
~700 Bend

(cis)

The key distinguishing feature in the IR spectra of the two isomers is the C-H out-of-plane
bending vibration. The (E)-isomer will exhibit a strong band around 970 cm~%, characteristic of
a trans-disubstituted alkene, which will be absent in the spectrum of the (Z)-isomer. The (2)-
isomer is expected to show a weaker band around 700 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.
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1H NMR Spectroscopy

(2)-2- :
(E)-2- Coupling
Dodecenal .
Proton(s) Dodecenal (5, . Multiplicity Constant (J,
(Predicted 95,
ppm) Hz)
ppm)
H1 (Aldehyde) ~9.5 ~9.4 d ~8
H2 (a-alkene) ~6.1 ~6.0 dt ~15.7 (trans), ~8
H3 (B-alkene) ~6.8 ~6.7 dt ~15.7 (trans), ~7
H4 (Allylic CHz) ~2.2 ~2.3 q ~7
-(CHz2)7- (Alkyl
( _2)7 (Alky ~1.2-1.4 ~1.2-1.4 m -
chain)
-CHs (Terminal
~0.9 ~0.9 t ~7

methyl)

The most significant difference in the *H NMR spectra is the coupling constant between the two

vinylic protons (H2 and H3). For the (E)-isomer, this coupling constant is typically large (~15.7

Hz), while for the (Z)-isomer, it is expected to be smaller (~10-12 Hz).

13C NMR Spectroscopy

(Z)-2-Dodecenal (Predicted

Carbon(s) (E)-2-Dodecenal (6, ppm)
S, ppm)
C1 (Carbonyl) ~194 ~193
C2 (a-alkene) ~133 ~132
C3 (B-alkene) ~158 ~157
) ~28 (upfield shift due to y-
C4 (Allylic) ~33
gauche effect)
-(CH2)7- (Alkyl chain) ~22-32 ~22-32
-CHs (Terminal methyl) ~14 ~14
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In the 33C NMR spectrum, the most notable difference is the chemical shift of the allylic carbon
(C4). In the (Z)-isomer, C4 is expected to be shifted upfield (to a lower ppm value) compared to
the (E)-isomer due to the steric compression known as the y-gauche effect.

Biological Activity: KCNQ Channel Activation

(E)-2-Dodecenal has been identified as a potent activator of specific voltage-gated potassium
channels, namely KCNQ2/3 and KCNQ5. These channels are crucial for regulating neuronal

excitability, and their activation can have anticonvulsant effects. This mechanism is believed to
underlie the traditional use of cilantro, a rich source of (E)-2-dodecenal, as an anticonvulsant.

The activation of KCNQ2/3 channels by (E)-2-dodecenal leads to a hyperpolarizing shift in the
voltage-dependence of channel opening. This means that the channels are more likely to be
open at the resting membrane potential of neurons, allowing for an increased efflux of
potassium ions. This potassium efflux helps to stabilize the membrane potential and makes it
more difficult for the neuron to fire an action potential, thereby reducing overall neuronal
excitability.

Neuronal Membrane Cellular Effect

KCNQ2/3 Channel KCNQ2/3 Channel ety Reduced Neuronal
(Closed State) (Open State) I el e Rl e Pl D Excitability

Conformational Change
(Activation,

(E)-2-Dodecenal

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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